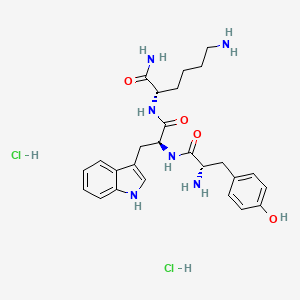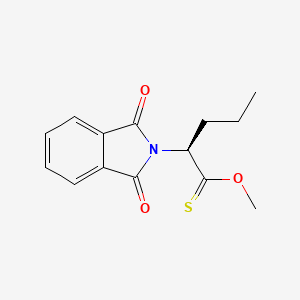![molecular formula C7H9BINO4 B13734061 2-[(Z)-2-iodoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B13734061.png)
2-[(Z)-2-iodoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Z)-2-iodoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a complex organic compound with a unique structure that includes an iodine atom, a vinyl group, and a boron-containing dioxazaborocane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-2-iodoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of a suitable boronic acid derivative with an iodoethenyl precursor under controlled conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-2-iodoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the vinyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of azido derivatives or other substituted products.
Scientific Research Applications
2-[(Z)-2-iodoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Z)-2-iodoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with specific molecular targets and pathways. The iodine atom and the boron-containing ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways and cellular processes.
Comparison with Similar Compounds
2-[(Z)-2-iodoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can be compared with other similar compounds, such as:
2-[(Z)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione: Similar structure but with a bromine atom instead of iodine.
2-[(Z)-2-chloroethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione: Similar structure but with a chlorine atom instead of iodine.
The uniqueness of this compound lies in its iodine atom, which imparts distinct reactivity and potential biological activity compared to its bromine and chlorine analogs.
Properties
Molecular Formula |
C7H9BINO4 |
|---|---|
Molecular Weight |
308.87 g/mol |
IUPAC Name |
2-[(Z)-2-iodoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C7H9BINO4/c1-10-4-6(11)13-8(2-3-9)14-7(12)5-10/h2-3H,4-5H2,1H3/b3-2- |
InChI Key |
DVVPFXIZOZTSBN-IHWYPQMZSA-N |
Isomeric SMILES |
B1(OC(=O)CN(CC(=O)O1)C)/C=C\I |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C=CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


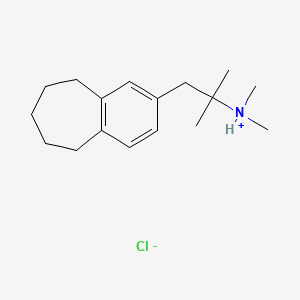

![N-[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl]ethylenediamine](/img/structure/B13733985.png)
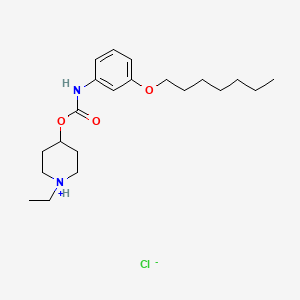
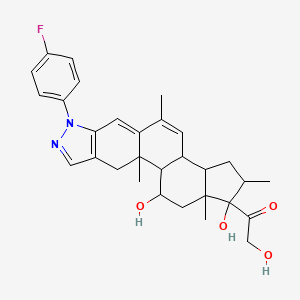
![(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;(1R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13733997.png)
![(2S)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;hydrate](/img/structure/B13733999.png)
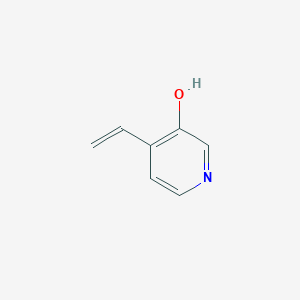
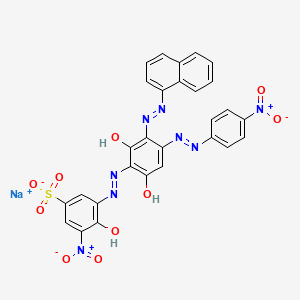
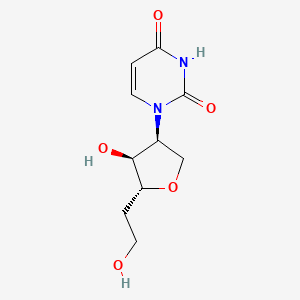
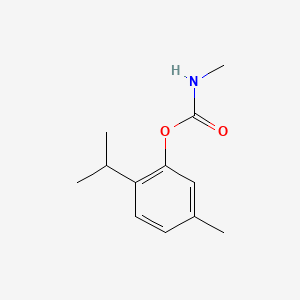
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-4-amine](/img/structure/B13734030.png)
